![molecular formula C21H26N4O4S B2451839 N-cyclopentyl-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1172568-68-1](/img/structure/B2451839.png)
N-cyclopentyl-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-cyclopentyl-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have developed methods for synthesizing a range of nitrogen heterocyclic compounds, including pyrazoles, pyrimidines, and diazepine derivatives, using derivatives of the given compound as building blocks. These studies have paved the way for exploring the chemical behavior of these compounds towards primary and heterocyclic amines, yielding corresponding Schiff bases and further exploring their biological activities. The synthesis processes involve acetylation, formylation, and reactions with a diversity of bifunctional nucleophiles, demonstrating the compound's versatility in chemical reactivity and its potential for constructing various nitrogen-containing heterocycles (Farouk et al., 2021).
Antitumor Activities
A notable area of application for derivatives of the specified compound includes antitumor evaluations. Studies have been conducted to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings from related starting materials. These derivatives have shown high inhibitory effects when screened for their antiproliferative activity against various human cancer cell lines, highlighting the compound's potential in the development of new antitumor agents (Shams et al., 2010).
Antibacterial Activity
Derivatives of N-cyclopentyl-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have also been synthesized and evaluated for their antibacterial activities. By modifying the chemical structure to include different substituents, researchers have been able to assess the antimicrobial potential of these compounds, comparing their effectiveness with standard antibiotics. This research signifies the compound's applicability in developing new antibacterial agents (Singh et al., 2010).
Pharmacokinetics and Drug Disposition
Although drug use and dosage are excluded from this discussion, it's worth noting that the pharmacokinetic properties and drug disposition of derivatives related to the specified compound have been explored. These studies are crucial for understanding how these compounds are metabolized and eliminated in the body, providing insights into their safety and efficacy profiles without delving into specifics about their use as drugs (Dong et al., 2016).
properties
IUPAC Name |
2-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-29-17-8-4-5-14(9-17)12-22-18(26)10-16-11-19(27)25-21(24-16)30-13-20(28)23-15-6-2-3-7-15/h4-5,8-9,11,15H,2-3,6-7,10,12-13H2,1H3,(H,22,26)(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXBECACPLRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |
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